molecular formula C17H17NO5 B2718331 Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate CAS No. 477855-09-7

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate

Cat. No.: B2718331
CAS No.: 477855-09-7
M. Wt: 315.325
InChI Key: IERMRPABPGLIJL-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate is a complex organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.33 g/mol . This compound is characterized by its unique hexahydropyrido[2,1-c][1,4]oxazine ring structure, which is fused with a benzyl group and a carboxylate ester.

Preparation Methods

The synthesis of Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the hexahydropyrido[2,1-c][1,4]oxazine ring, followed by esterification to introduce the carboxylate group . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Scientific Research Applications

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-benzyl-1,6-dioxo-3,4,7,8-tetrahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-16(20)13-7-8-14(19)18-12(10-23-17(21)15(13)18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERMRPABPGLIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)OCC(N2C(=O)CC1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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